
Ethyl 19-bromononadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 19-bromononadecanoate is an organic compound with the molecular formula C21H41BrO2 It is an ester derivative of nonadecanoic acid, where the 19th carbon is substituted with a bromine atom
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 19-bromononadecanoate can be synthesized through a mixed coupling reaction. One common method involves the reaction of nonadecanoic acid with ethyl alcohol in the presence of a brominating agent. The reaction typically requires a catalyst and specific reaction conditions to ensure the selective bromination at the 19th carbon position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .
化学反应分析
Types of Reactions: Ethyl 19-bromononadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Substitution: Formation of ethyl 19-substituted nonadecanoates.
Reduction: Formation of ethyl 19-hydroxynonadecanoate.
Oxidation: Formation of nonadecanoic acid derivatives.
科学研究应用
Ethyl 19-bromononadecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 19-bromononadecanoate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its ester group can undergo hydrolysis, releasing nonadecanoic acid and ethanol, which can further participate in biochemical pathways .
相似化合物的比较
Ethyl 19-bromononadecanoate can be compared with other brominated fatty acid esters:
Ethyl 18-bromooctadecanoate: Similar structure but with bromine at the 18th carbon.
Ethyl 20-bromoeicosanoate: Similar structure but with bromine at the 20th carbon.
Ethyl 19-chlorononadecanoate: Similar structure but with chlorine instead of bromine.
Uniqueness: this compound is unique due to its specific bromination at the 19th carbon, which imparts distinct chemical properties and reactivity compared to other brominated or chlorinated analogs .
属性
分子式 |
C21H41BrO2 |
|---|---|
分子量 |
405.5 g/mol |
IUPAC 名称 |
ethyl 19-bromononadecanoate |
InChI |
InChI=1S/C21H41BrO2/c1-2-24-21(23)19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22/h2-20H2,1H3 |
InChI 键 |
MCNURHBWZQGKDR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


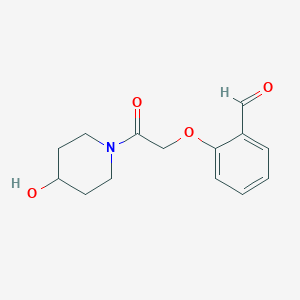
![4-Methoxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B13001046.png)
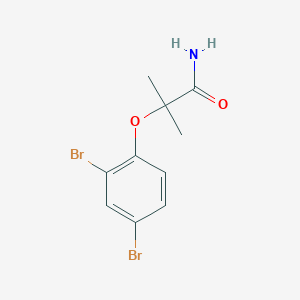
![tert-butyl N-{8-hydroxybicyclo[3.2.1]octan-3-yl}carbamate](/img/structure/B13001055.png)
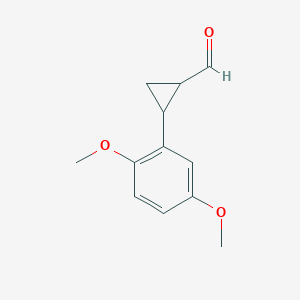
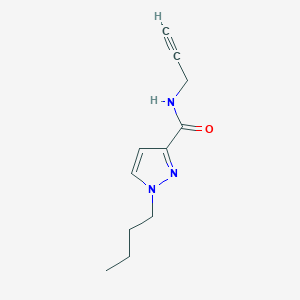
![(3',5'-Dimethoxy-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B13001066.png)
![2-Methyloxazolo[4,5-d]pyridazin-7-ol](/img/structure/B13001097.png)
![2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene](/img/structure/B13001098.png)
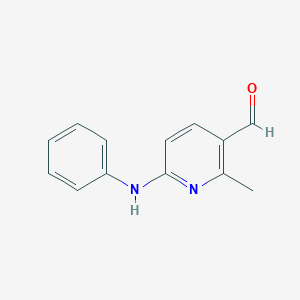
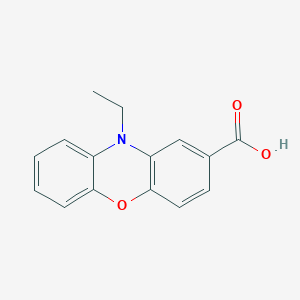
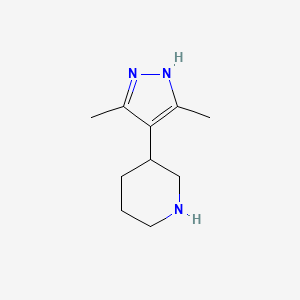
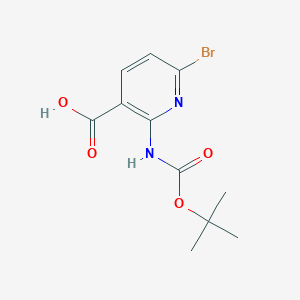
![6-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13001133.png)
